CID 166600368
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Overview
Description
The compound with the identifier “CID 166600368” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 166600368 involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes a series of steps involving the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed information on the synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production of this compound is scaled up from laboratory methods, ensuring consistency and purity. This often involves optimizing reaction conditions, using industrial-grade equipment, and adhering to stringent quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: CID 166600368 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties .
Scientific Research Applications
CID 166600368 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological systems, potentially leading to new insights into cellular processes. In medicine, this compound could be investigated for its therapeutic potential, including its effects on specific molecular targets. Industrially, the compound might be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of CID 166600368 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on the mechanism of action can provide insights into how this compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 166600368 can be identified based on their chemical structure and properties. These compounds may share certain functional groups or structural motifs, making them comparable in terms of reactivity and applications .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, which may include specific reactivity patterns, stability under certain conditions, or particular biological activities. This uniqueness makes this compound a valuable compound for targeted research and applications.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications. From its synthesis and chemical reactions to its scientific research applications and mechanism of action, this compound offers numerous opportunities for exploration and innovation in various fields.
Properties
Molecular Formula |
C20H14KO6S2 |
---|---|
Molecular Weight |
453.6 g/mol |
InChI |
InChI=1S/C20H14O6S2.K/c21-27(22,23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(24,25)26;/h1-12H,(H,21,22,23)(H,24,25,26); |
InChI Key |
WDDUNQWPAJBYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)O)S(=O)(=O)O.[K] |
Origin of Product |
United States |
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